Ethyl 4-(((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The oxazolidinone ring could potentially be formed through a cyclization reaction, while the fluorophenyl group might be introduced through a substitution reaction. The ethyl ester group could be added in a final step through an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxazolidinone ring and the fluorophenyl group would likely contribute to the compound’s rigidity, while the ethyl ester group could provide some flexibility .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The oxazolidinone ring might be susceptible to hydrolysis, while the fluorophenyl group could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl group could increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .Scientific Research Applications
Diverse Trifluoromethyl Heterocycles Synthesis
A study demonstrates the versatility of a related compound, Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles. This research showcases the compound's utility in creating trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, highlighting its significance in the field of organic chemistry and potential pharmaceutical applications (Honey et al., 2012).
Biological Activities of Pyrimidines and Pyrazoles Derivatives
Another research focuses on the synthesis and characterization of new Pyrimidines and Pyrazoles derivatives, starting from compounds like ethyl acetoacetate. These compounds were evaluated for antimicrobial and analgesic activities, suggesting the potential medicinal value of similar structures (Tirlapur & Noubade, 2010).
Novel Pyrazole Derivatives for Antioxidant Applications
Research on the synthesis of novel pyrazole derivatives, such as Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, has been conducted to explore their antioxidant properties. This study involved the cyclocondensation reaction and characterized the resulting compound through various spectroscopic methods, providing a basis for understanding the antioxidant capabilities of similar compounds (Naveen et al., 2021).
GPIIb/IIIa Integrin Antagonists Development
A compound, Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, has been identified as a highly potent and orally active fibrinogen receptor antagonist. This research highlights the therapeutic potential, especially for antithrombotic treatment, of compounds incorporating similar structural features (Hayashi et al., 1998).
Mechanism of Action
Target of Action
Compounds with similar structures are often involved in interactions with multiple receptors. For example, indole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
The interaction of such compounds with their targets often involves the formation of covalent or non-covalent bonds, leading to changes in the conformation or activity of the target proteins .
Biochemical Pathways
The compound might affect various biochemical pathways depending on its specific targets. For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. These effects could range from changes in cellular signaling and gene expression to direct cytotoxic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain reactions occur readily on indole due to excessive π-electrons delocalization .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O5/c1-2-23-15(21)8-7-14(20)18-9-13-10-19(16(22)24-13)12-5-3-11(17)4-6-12/h3-6,13H,2,7-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWKNMPBUYNNSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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